3-Oxo-N-(2-pyrimidinyl)butanamide
Description
The compound 3-Oxo-N-(2-pyrimidinyl)butanamide is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. While the provided papers do not directly discuss 3-Oxo-N-(2-pyrimidinyl)butanamide, they do provide insights into similar compounds and their synthesis, structure, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves transforming 4-(1H-indol-3-yl)butanoic acid into various intermediates before achieving the final compounds . Similarly, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds is based on reactions involving diketene with aromatic primary amines or reactions of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate . These methods could potentially be adapted for the synthesis of 3-Oxo-N-(2-pyrimidinyl)butanamide by using appropriate pyrimidine-based amines.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Oxo-N-(2-pyrimidinyl)butanamide is confirmed through various spectroscopic techniques. For example, the crystal structure of a thiadiazolopyrimidinylidene-based compound was determined using X-ray diffraction, which provided detailed information about the arrangement of atoms in the molecule . This suggests that the molecular structure of 3-Oxo-N-(2-pyrimidinyl)butanamide could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 3-Oxo-N-(2-pyrimidinyl)butanamide is an area of interest. The indole-based oxadiazole scaffolds, for example, were used in nucleophilic substitution reactions to achieve novel compounds . The reactivity of 3-Oxo-N-(2-pyrimidinyl)butanamide could be explored in the context of forming heterocyclic compounds or as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their potential applications. The metal complexes of a related butanamide compound were characterized by various techniques, including IR, UV-Vis spectra, and thermal analyses, to understand their properties . These techniques could be applied to 3-Oxo-N-(2-pyrimidinyl)butanamide to determine its solubility, stability, and reactivity, which are important for its use in drug design or as a herbicide.
Relevant Case Studies
The compounds similar to 3-Oxo-N-(2-pyrimidinyl)butanamide have been evaluated for various biological activities. For instance, indole-based oxadiazole scaffolds showed potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications . Another study synthesized hybrid anticonvulsants derived from butanamide derivatives, indicating the versatility of butanamide compounds in drug design . These case studies highlight the importance of understanding the biological activities of 3-Oxo-N-(2-pyrimidinyl)butanamide for its potential use in medicinal chemistry.
Safety And Hazards
The safety information for “3-Oxo-N-(2-pyrimidinyl)butanamide” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
3-oxo-N-pyrimidin-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)5-7(13)11-8-9-3-2-4-10-8/h2-4H,5H2,1H3,(H,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCURYUYALHXRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290200 | |
Record name | 3-Oxo-N-(2-pyrimidinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-N-(2-pyrimidinyl)butanamide | |
CAS RN |
709-91-1 | |
Record name | 709-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-N-(2-pyrimidinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETOACETAMIDOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.